molecular formula C16H20N4O4 B2894407 N-allyl-2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide CAS No. 941947-00-8

N-allyl-2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B2894407
CAS No.: 941947-00-8
M. Wt: 332.36
InChI Key: BISIGGIMLXFUDJ-UHFFFAOYSA-N
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Description

N-allyl-2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is an organic compound notable for its complex structure. This compound finds its significance in a variety of applications, including scientific research, medicinal chemistry, and industrial processes. Its intricate molecular configuration offers unique properties that make it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide typically involves multi-step organic reactions. The starting materials often include 5-ethoxy-1,6-dimethylpyrimidine derivatives, which undergo various functional group transformations, including allylation and amide formation. Reaction conditions such as temperature, pH, and solvent choice are critical in optimizing yield and purity.

Industrial Production Methods

For large-scale production, industrial methods may involve continuous flow reactors to enhance reaction efficiency and scalability. Techniques like high-performance liquid chromatography (HPLC) are employed to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-allyl-2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide can undergo various chemical reactions, such as:

  • Oxidation

  • Reduction

  • Substitution

Common Reagents and Conditions

Common reagents used in its reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Conditions like inert atmosphere, controlled temperatures, and specific solvents are often necessary.

Major Products Formed

The products formed from these reactions depend on the type of transformation. For example, oxidation may yield N-allyl-2-(5-ethoxy-1,6-dimethyl-2-oxo-4-pyrimidin-3(4H)-yl)acetamide, while substitution reactions could introduce various functional groups into the molecule, creating derivatives with different properties.

Scientific Research Applications

N-allyl-2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is extensively used in:

  • Chemistry: : As a building block for synthesizing more complex molecules.

  • Biology: : For studying enzyme-substrate interactions and protein-ligand binding.

  • Medicine: : Potential therapeutic applications due to its biological activity.

  • Industry: : In the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-allyl-2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The pathways engaged often include:

  • Enzyme inhibition or activation

  • Signal transduction pathways

  • Metabolic processes

Comparison with Similar Compounds

N-allyl-2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is unique due to its specific structural features, such as the presence of both allyl and ethoxy groups. Similar compounds include:

  • N-allyl-2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide

  • N-allyl-2-(5-propoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide

These compounds share a similar core structure but differ in their substituent groups, which can significantly alter their chemical and biological properties.

Properties

IUPAC Name

2-(5-ethoxy-1,6-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-prop-2-enylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O4/c1-5-7-17-11(21)9-20-15(22)12-13(24-6-2)10(3)8-18-14(12)19(4)16(20)23/h5,8H,1,6-7,9H2,2-4H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BISIGGIMLXFUDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=NC=C1C)N(C(=O)N(C2=O)CC(=O)NCC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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